N-cyclopropylhydroxylamine

Descripción general

Descripción

Synthesis Analysis

The synthesis of N-cyclopropylhydroxylamine involves the use of molecular mechanics calculations to generate a library of conformers . Density functional theory (DFT) calculations are then used to determine optimal geometry, free energies, and chemical shifts for each conformer .

Molecular Structure Analysis

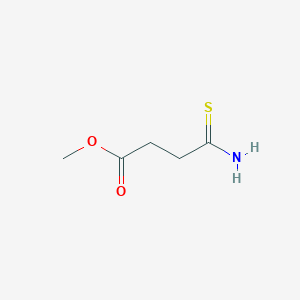

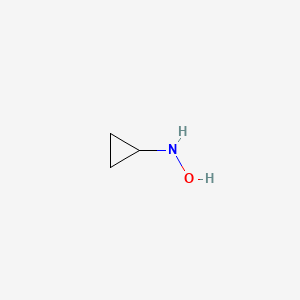

The molecular formula of this compound is C3H7NO . Its structure includes a cyclopropyl group attached to a hydroxylamine group . The InChIKey, a unique identifier for the compound, is CBTGNTAWYDAGIN-UHFFFAOYSA-N .

Chemical Reactions Analysis

This compound is involved in various chemical reactions, particularly in the field of synthetic chemistry . It plays a crucial role in the synthesis of cyclopropane-containing compounds .

Physical and Chemical Properties Analysis

This compound has a molecular weight of 109.55 g/mol . It has three hydrogen bond donors and two hydrogen bond acceptors . Its topological polar surface area is 32.3 Ų .

Aplicaciones Científicas De Investigación

Conformational Control in Bioactive Compounds

N-cyclopropylhydroxylamine derivatives are crucial in creating conformationally restricted analogues of biologically active compounds. This approach helps in enhancing the activity of these compounds and allows for the study of their bioactive conformations. For instance, chiral cyclopropanes with differentially functionalized carbon substituents have been synthesized as conformationally restricted analogues of histamine, showcasing the role of cyclopropane structures in improving biological activity and understanding of active conformations (Kazuta et al., 2002).

Synthesis of N-heterocycles

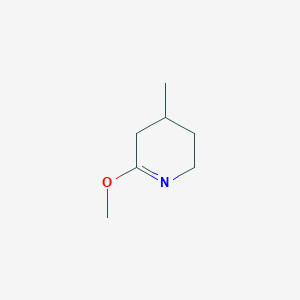

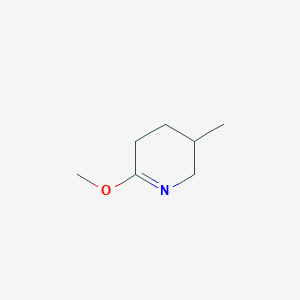

O-Cyclopropyl hydroxylamines have been identified as bench-stable and practical precursors for the synthesis of N-heterocycles. A novel and scalable synthetic route allows for the creation of structurally diverse tetrahydroquinolines through a di-heteroatom [3,3]-sigmatropic rearrangement. This showcases the versatility of cyclopropyl hydroxylamines in synthesizing complex nitrogen-containing compounds (Lovato et al., 2020).

Peptide Synthesis Enhancement

The use of N-dicyclopropylmethyl (Dcpm) residue as an amide bond protectant for peptide synthesis demonstrates the significance of cyclopropane derivatives in enhancing peptide synthesis. This method has shown effectiveness in mitigating aggregation effects, showcasing the role of cyclopropane derivatives in refining the synthesis of biologically significant peptides (Carpino et al., 2009).

β-Aminoketone Synthesis

Cyclopropyl hydroxylamines have been utilized in the innovative synthesis of β-aminoketones via copper-catalyzed electrophilic amination of cyclopropanols. This method demonstrates the significance of cyclopropyl hydroxylamines in synthesizing complex organic compounds, including β-aminoketones, which have diverse applications in various fields of chemistry (Ye & Dai, 2015).

Building Blocks for Antidepressants

Cyclopropyl hydroxylamines have been used in the highly stereoselective synthesis of (borylmethyl)cyclopropylamines, which serve as building blocks for potential antidepressants. The copper-catalyzed aminoboration method provides rapid access to these compounds, underscoring the importance of cyclopropyl hydroxylamines in the synthesis of therapeutically relevant compounds (Sakae et al., 2014).

Direcciones Futuras

The future of synthetic chemistry, including the synthesis of compounds like N-cyclopropylhydroxylamine, is expected to focus on improving the ability of synthesis and enhancing the application of synthesis . This includes the development of more efficient, environmentally friendly synthetic processes, and the creation of new molecules and materials to support better life welfare .

Propiedades

IUPAC Name |

N-cyclopropylhydroxylamine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H7NO/c5-4-3-1-2-3/h3-5H,1-2H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ATLZOHJWRFQKDI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1NO | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H7NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

73.09 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![ethyl 4-oxo-3-oxa-5-azatricyclo[5.1.1.0,1,5]nonane-7-carboxylate](/img/structure/B6611363.png)